3-[(4-Methoxyphenyl)methyl]-1-methyl-8-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Beschreibung
3-[(4-Methoxyphenyl)methyl]-1-methyl-8-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound that features a unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple functional groups, such as methoxyphenyl, pyridinyl, and pyrrolyl, contributes to its diverse chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-1-methyl-8-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O3/c1-28-25(33)31(18-20-7-9-23(34-2)10-8-20)24(32)26(28)11-15-29(16-12-26)19-22-6-4-14-30(22)21-5-3-13-27-17-21/h3-10,13-14,17H,11-12,15-16,18-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCSTVWBHGSJXBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=O)C12CCN(CC2)CC3=CC=CN3C4=CN=CC=C4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methoxyphenyl)methyl]-1-methyl-8-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. The starting materials often include 4-methoxybenzyl chloride, 1-methylpyrrole, and pyridine derivatives. The key steps in the synthesis may involve:
Nucleophilic Substitution: Reacting 4-methoxybenzyl chloride with a nucleophile to introduce the methoxyphenyl group.
Cyclization: Forming the spirocyclic structure through intramolecular cyclization reactions.
Functional Group Interconversion: Modifying functional groups to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Methoxyphenyl)methyl]-1-methyl-8-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(4-Methoxyphenyl)methyl]-1-methyl-8-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and biological activity.
Biology: Studying its interactions with biological macromolecules, such as proteins and nucleic acids.
Materials Science: Exploring its properties as a building block for advanced materials, such as polymers and nanomaterials.
Industry: Utilizing its chemical reactivity in the synthesis of fine chemicals and intermediates.
Wirkmechanismus
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-1-methyl-8-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. These targets may include:
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Interacting with nucleic acids to affect gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenyl Methyl Carbinol: A simpler compound with a methoxyphenyl group, used as an intermediate in organic synthesis.
Pyrrole Derivatives: Compounds containing the pyrrole ring, known for their biological activity and use in medicinal chemistry.
Triazole Derivatives: Compounds with a triazole ring, exhibiting diverse pharmacological properties.
Uniqueness
3-[(4-Methoxyphenyl)methyl]-1-methyl-8-[(1-pyridin-3-ylpyrrol-2-yl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
